4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid
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Description
“4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amino group attached to a 4-oxobutanoic acid backbone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 57.6 Ų .Scientific Research Applications
-
Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow
- Application : This research focuses on the enantioselective Strecker reactions on an achiral substrate using sub-stoichiometric amounts of a chiral catalyst for the effective synthesis of α-amino nitriles .
- Method : The researchers used a flow-based methodology for enantioselective Strecker, employing ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive .
- Results : The newly developed method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products .
-
Catalytic protodeboronation of pinacol boronic esters
- Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The researchers used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The researchers were able to achieve formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Metal-Catalysed Transfer Hydrogenation of Ketones
- Application : This research focuses on the metal-catalysed hydrogenations, a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols .
- Method : The researchers used a transfer hydrogenation (TH) approach, which has become an alternative to H2-hydrogenation .
- Results : The resulting secondary alcohols are valuable building blocks in the pharmaceutical, perfume, and agrochemical industries .
properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZLMCFJOLPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359597 |
Source
|
Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid | |
CAS RN |
714278-92-9 |
Source
|
Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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